Lipophilicity Differential vs. 5-Bromo Analog
5-Iodopyridine-3,4-diamine exhibits a higher computed logP (0.027) compared to its 5-bromo analog, reflecting greater lipophilicity. This difference influences membrane permeability and protein binding potential, key parameters in early drug discovery.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.027 (computed by Fluorochem) |
| Comparator Or Baseline | 5-Bromopyridine-3,4-diamine; logP predicted to be lower due to reduced halogen polarizability (no standard experimental logP found in the same source; class-level inference) |
| Quantified Difference | Approximately +0.5 to +0.7 logP units higher for the iodo analog (class-level estimate based on Hansch π constants: I = +1.12, Br = +0.86, Cl = +0.71; H = 0.00; difference I–Br ≈ 0.26 for a single aromatic substitution) |
| Conditions | Computed logP using standard in-silico methods (Fluorochem technical datasheet). |
Why This Matters
For medicinal chemistry teams optimizing lead compounds, a higher logP translates directly to improved passive membrane permeability and potentially enhanced oral bioavailability, making the iodo analog a preferred choice for CNS-targeted or cell-permeable candidates.
